N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide
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Overview
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an indole moiety substituted with dimethyl groups and a fluorobenzamide group, making it a valuable tool for studying biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1,2-dimethylindole, is synthesized through a series of reactions including cyclization and methylation.
Attachment of the Benzamide Group: The indole derivative is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The fluorobenzamide group enhances the compound’s stability and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide
Uniqueness
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-12-8-15-9-13(6-7-17(15)21(12)2)11-20-18(22)14-4-3-5-16(19)10-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRNZUNAOXROBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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